molecular formula C14H19N3O2S B2730915 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide CAS No. 1421455-78-8

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide

Cat. No.: B2730915
CAS No.: 1421455-78-8
M. Wt: 293.39
InChI Key: VQIDOJPGAWQLCJ-UHFFFAOYSA-N
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Description

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide is a synthetic organic compound offered for investigational and non-clinical research purposes. This molecule features a 2-phenyl-1H-imidazole core, a structure frequently explored in medicinal chemistry due to its prevalence in biologically active molecules . The compound is further functionalized with a propyl linker and an ethanesulfonamide group, a motif present in various pharmacologically active agents, including some antitumor drugs and kinase inhibitors . Researchers may investigate this compound as a potential building block in the development of novel therapeutic agents or as a tool compound in biochemical studies. Its structure suggests potential for interdisciplinary research, including as a precursor for the development of chiral receptors or ionic liquids, applications noted for other imidazole derivatives . This product is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-20(18,19)16-9-6-11-17-12-10-15-14(17)13-7-4-3-5-8-13/h3-5,7-8,10,12,16H,2,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIDOJPGAWQLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1C=CN=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Propyl Linker: The propyl linker is added through a nucleophilic substitution reaction using 3-bromopropylamine.

    Introduction of the Ethanesulfonamide Group: The ethanesulfonamide group is attached via a sulfonylation reaction using ethanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl linker.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide has been evaluated for its anticancer properties. Studies indicate that compounds containing imidazole and sulfonamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of sulfonamides can inhibit tumor growth in vitro and in vivo models, demonstrating potential as anticancer agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a range of pathogens. Its structure allows it to interfere with bacterial cell wall synthesis and function, making it a candidate for treating infections caused by resistant strains. In vitro studies have reported promising results against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Antifungal and Antiviral Effects

Research indicates that the imidazole ring contributes to antifungal activity by disrupting fungal cell membrane integrity. Additionally, some derivatives have shown antiviral properties, particularly against viruses that exploit similar cellular pathways as cancer cells .

Case Study 1: Anticancer Evaluation

A study conducted on the efficacy of this compound against HepG2 liver cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound exhibited a selectivity index higher than traditional chemotherapeutics like methotrexate, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Assessment

In a comparative study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide with structurally related sulfonamide-imidazole derivatives, focusing on synthesis, structural features, and biological implications.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Biological Activity/Application Reference
This compound Ethanesulfonamide + 2-phenylimidazole-propyl Hypothesized antimicrobial/kinase target
N-(3-(Dimethylamino)propyl)ethanesulfonamide (Precursor in ) Ethanesulfonamide + dimethylamino-propyl; lacks phenylimidazole Intermediate for quaternary antimicrobial
N-{[3-(4-Fluorobenzenesulfonyl)-oxazolidin-2-yl]methyl}-... ethanediamide Fluorobenzenesulfonyl-oxazolidine + imidazolylpropyl; ethanediamide linker Undisclosed (likely antimicrobial)
  • Phenylimidazole vs. Dimethylamino Groups: The dimethylamino analog () serves as a precursor for quaternary ammonium antimicrobials, where the cationic charge enhances membrane disruption. In contrast, the phenylimidazole group in the target compound may confer selectivity for hydrophobic binding pockets (e.g., in kinases or cytochrome P450 enzymes) .
  • Sulfonamide Variations : The ethanesulfonamide group in the target compound is simpler than the fluorobenzenesulfonyl moiety in ’s analog. The fluorine atom in the latter could improve metabolic stability and binding affinity via halogen bonding .

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide, a compound with the molecular formula C14H19N3O2S and a molecular weight of 293.39 g/mol, has garnered attention due to its potential biological activities, particularly in the areas of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the sulfonamide group contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
CAS Number1421455-78-8

Research indicates that compounds containing imidazole rings can interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. The specific mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes related to inflammatory processes and cellular signaling pathways.
  • Receptor Modulation : It may act as a modulator at various receptors, including those involved in neurotransmission and hormonal regulation.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities.

Anticancer Properties

Research into phenyl-imidazole derivatives has highlighted their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through several pathways, including the inhibition of cell proliferation and the promotion of programmed cell death.

Cardiovascular Effects

Given the structural similarities with other cardiovascular drugs, there is potential for this compound to influence cardiovascular health by modulating pathways associated with blood pressure regulation and heart function.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the imidazole ring significantly enhanced activity compared to standard antibiotics.
  • Anticancer Activity : In vitro studies demonstrated that phenyl-imidazole derivatives could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells, suggesting that this compound may also exhibit similar properties.
  • Cardiovascular Studies : Preliminary studies indicated that compounds similar in structure to this compound could lower blood pressure in hypertensive models by inhibiting aldosterone synthase activity.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CardiovascularPotential reduction in blood pressure

Q & A

Basic: What synthetic methodologies are commonly employed for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)ethanesulfonamide?

Answer:
The synthesis of imidazole-containing sulfonamides typically involves:

  • 1,3-Dipolar cycloaddition for constructing the imidazole ring, using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system (3:1 ratio). Reaction progress is monitored via TLC (hexane:ethyl acetate = 8:2), followed by extraction with ethyl acetate and recrystallization in ethanol .
  • Substitution reactions to introduce the ethanesulfonamide group, often requiring inert conditions (argon/nitrogen atmosphere) to prevent oxidation of intermediates .

Key Parameters for Cycloaddition (Example from Literature):

CatalystSolvent SystemReaction TimeYield
Cu(OAc)₂t-BuOH:H₂O6–8 hours70–85%

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) and confirms sulfonamide formation .
  • NMR Spectroscopy:
    • ¹H NMR: Assigns proton environments (e.g., imidazole protons at δ 7.2–8.4 ppm, methylene groups at δ 5.3–5.5 ppm) .
    • ¹³C NMR: Resolves carbon frameworks (e.g., sulfonamide carbonyl at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated within 0.1 ppm error) .

Basic: How should researchers address solubility and stability challenges during experiments?

Answer:

  • Solubility: Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Ethyl acetate is effective for extraction due to moderate polarity .
  • Stability: Store the compound at -20°C in airtight containers to prevent hydrolysis or oxidation. Stability studies indicate a shelf life of ≥5 years under these conditions .

Advanced: How can computational tools optimize synthesis and reaction design?

Answer:

  • Quantum Chemical Calculations (e.g., DFT): Predict reaction pathways and transition states to identify energy-efficient routes .
  • Statistical Experimental Design (DoE): Use factorial designs to minimize trials while maximizing data on variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize yield and purity .
  • Chemical Software (e.g., Gaussian, Schrödinger Suite): Simulate reaction dynamics and validate spectroscopic data against computational models .

Example Workflow:

Screen reaction conditions in silico.

Validate predictions with small-scale experiments.

Apply DoE to refine parameters (e.g., solvent ratio, time).

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Substituent Effect Analysis: Compare bioactivity of derivatives with varying substituents (e.g., nitro vs. methoxy groups) to identify structure-activity relationships (SAR). For example, antifungal activity in imidazole derivatives correlates with electron-withdrawing substituents .
  • Assay Validation: Ensure consistency in biological assays (e.g., MIC testing, cell viability protocols) by adhering to standardized guidelines (e.g., CLSI). Replicate experiments under controlled humidity and temperature .

Data Comparison Table (Hypothetical):

DerivativeSubstituentAntifungal IC₅₀ (µM)
R = -NO₂Nitro12.4
R = -OCH₃Methoxy48.9

Advanced: What strategies mitigate risks when handling reactive intermediates?

Answer:

  • Inert Atmosphere Techniques: Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reagent addition) .
  • Safety Protocols:
    • Review Safety Data Sheets (SDS) for all reagents .
    • Conduct risk assessments for exothermic reactions (e.g., sulfonylation).
    • Implement emergency quenching procedures (e.g., ice baths for runaway reactions) .

Advanced: How to integrate heterogeneous catalysis for greener synthesis?

Answer:

  • Catalyst Screening: Test immobilized catalysts (e.g., Cu-ZSM-5 zeolites) to enhance recyclability and reduce metal leaching .
  • Solvent Selection: Replace t-BuOH with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve environmental metrics .

Advanced: What mechanistic insights guide regioselectivity in imidazole functionalization?

Answer:

  • Electrophilic Aromatic Substitution (EAS): Electron-donating groups on the phenyl ring direct substitution to the para position. Computational modeling (NBO analysis) can predict charge distribution .
  • Steric Effects: Bulky substituents on the propyl chain favor N-alkylation over O-alkylation. MD simulations help visualize steric hindrance .

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